![molecular formula C18H17F3O B605114 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol CAS No. 1421854-16-1](/img/structure/B605114.png)
4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol
Vue d'ensemble
Description
4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, also known as AC-186, is a chemical compound with the molecular formula C18H17F3O . It has a molecular weight of 306.3 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H17F3O/c19-16-4-2-1-3-15 (16)17 (9-11-18 (20,21)12-10-17)13-5-7-14 (22)8-6-13/h1-8,22H,9-12H2 . This indicates the specific arrangement of atoms in the molecule. The compound has a complex structure with two benzene rings and a cyclohexyl group, all of which are substituted with fluorine atoms .Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 5.3, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 20.2 Ų . The compound has a complexity of 367 .Applications De Recherche Scientifique
Fluorination Techniques
- A study by Pravst and Stavber (2013) discussed the fluorination of alkyl-substituted phenols using electrophilic fluorinating reagents like cesium fluoroxysulfate. This research is significant for understanding the chemical processes involving compounds like 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol (Pravst & Stavber, 2013).
Organic Light-Emitting Diodes (OLEDs)
- Jin et al. (2014) investigated the use of certain fluorophenyl-substituted phenol compounds in the development of efficient organic light-emitting diodes (OLEDs). This research highlights the potential application of compounds structurally related to 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol in advanced electronic devices (Jin et al., 2014).
Synthesis of Pharmaceuticals
- Botteghi et al. (2001) described the synthesis of neuroleptic agents using intermediates similar to 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol. This research provides insights into the synthesis pathways that could be relevant for similar compounds (Botteghi et al., 2001).
Liquid Crystal Properties
- Research by Gray et al. (1981) explored the synthesis and liquid crystal properties of fluorinated phenols. The study's relevance to 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol lies in its focus on the thermal and physical properties of fluorinated compounds (Gray et al., 1981).
Anodic Fluorination
- Fukuhara et al. (2000) discussed anodic fluorination of phenols, leading to derivatives like 4,4-difluorocyclohexa-2,5-diene-1-ones. This study is relevant for understanding electrochemical methods that could be applicable to compounds like 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol (Fukuhara et al., 2000).
Polymer Synthesis
- Kaya and Gül (2004) investigated the synthesis and characterization of oligo-2-[(4-fluorophenyl) imino methylene] phenol, a compound structurally related to 4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol, highlighting its potential use in polymer chemistry (Kaya & Gül, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
4-[4,4-difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c19-16-4-2-1-3-15(16)17(9-11-18(20,21)12-10-17)13-5-7-14(22)8-6-13/h1-8,22H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMUKSLNDJOZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=C(C=C2)O)C3=CC=CC=C3F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



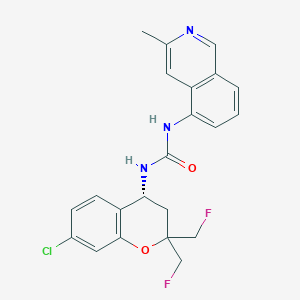

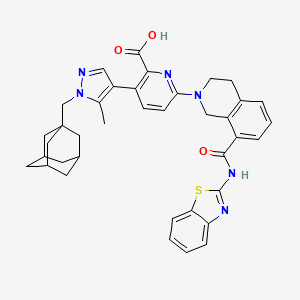

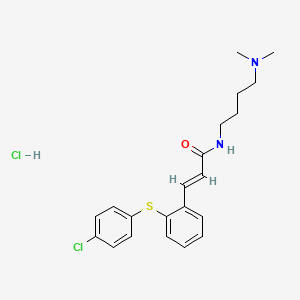
![5'-Methoxy-6'-(3-(pyrrolidin-1-yl)propoxy)spiro[cyclobutane-1,3'-indol]-2'-amine](/img/structure/B605043.png)
![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)
![N-(4-Fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-1,1,1-trifluoropropan-2-yl)acetamide](/img/structure/B605051.png)
![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)
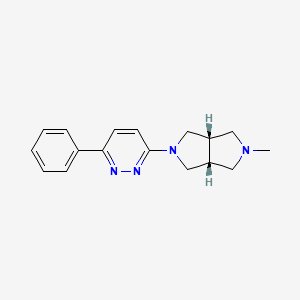
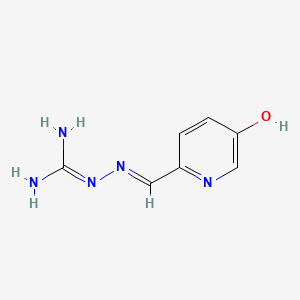
![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)